molecular formula C9H6N4 B6147124 3-(1H-1,2,3-triazol-1-yl)benzonitrile CAS No. 85862-70-0

3-(1H-1,2,3-triazol-1-yl)benzonitrile

Cat. No.: B6147124
CAS No.: 85862-70-0
M. Wt: 170.17 g/mol
InChI Key: KQPSESCHWZAREC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-1,2,3-triazol-1-yl)benzonitrile is a compound that features a triazole ring attached to a benzonitrile moiety Triazoles are a class of heterocyclic compounds containing three nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-triazol-1-yl)benzonitrile typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-triazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can yield triazole N-oxides, while reduction of the nitrile group can produce primary amines .

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-triazol-1-yl)benzonitrile involves its interaction with specific molecular targets. For instance, when used as an enzyme inhibitor, the triazole ring can form hydrogen bonds and hydrophobic interactions with the active site of the enzyme, thereby inhibiting its activity. This mechanism is particularly relevant in the context of acetylcholinesterase inhibition, where the compound binds to the enzyme and prevents the breakdown of acetylcholine, leading to increased neurotransmitter levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,2,3-triazol-1-yl)benzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the triazole ring on the benzonitrile moiety can affect the compound’s electronic properties and its ability to participate in specific chemical reactions .

Properties

CAS No.

85862-70-0

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

3-(triazol-1-yl)benzonitrile

InChI

InChI=1S/C9H6N4/c10-7-8-2-1-3-9(6-8)13-5-4-11-12-13/h1-6H

InChI Key

KQPSESCHWZAREC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=N2)C#N

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.